(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid
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Overview
Description
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid is a complex organic compound that features a difluoromethyl group, an amino group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: These reactions can be performed using various reagents and catalysts, such as difluorocarbene reagents and metal-based catalysts . The process often involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow difluoromethylation protocols, which are efficient and scalable . These methods utilize reagents like fluoroform and are designed to achieve high atom efficiency and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Metal catalysts like palladium or copper, along with appropriate ligands.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include hydroxyl derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The indole core is known to interact with various biological pathways, contributing to the compound’s overall effect .
Comparison with Similar Compounds
- (3S)-3-amino-4-(trifluoromethyl)-2-oxo-1H-indole-3-carboxylic acid
- (3S)-3-amino-4-(methyl)-2-oxo-1H-indole-3-carboxylic acid
Comparison:
- Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group provides a different electronic environment compared to the trifluoromethyl group, potentially leading to different biological activities .
- Methyl vs. Difluoromethyl: The presence of fluorine atoms in the difluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H8F2N2O3 |
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Molecular Weight |
242.18 g/mol |
IUPAC Name |
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O3/c11-7(12)4-2-1-3-5-6(4)10(13,9(16)17)8(15)14-5/h1-3,7H,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
OMNLDTWLDIHDHK-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=O)[C@@]2(C(=O)O)N)C(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2(C(=O)O)N)C(F)F |
Origin of Product |
United States |
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